molecular formula C21H30N2O5 B587050 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine CAS No. 1391053-36-3

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine

Cat. No.: B587050
CAS No.: 1391053-36-3
M. Wt: 390.48
InChI Key: ANUDIDCCGVOCOU-KRWDZBQOSA-N
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Description

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a synthetic compound used primarily in biochemical research. It is a derivative of Ropivacaine, a local anesthetic, and is characterized by its molecular formula C21H30N2O5 and a molecular weight of 390.47 g/mol . This compound is often utilized in proteomics research and other scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves several steps:

    Starting Material: The synthesis begins with the preparation of the core structure, which is derived from Ropivacaine.

    Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.

    N-despropylation: The N-despropylation step involves the removal of the propyl group using a suitable reagent like lithium aluminum hydride.

    tert-Butyloxycarbonyl Protection: The final step involves the protection of the amine group with tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions.

    Purification: The product is purified using techniques such as recrystallization and chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and tert-butyloxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine has several applications in scientific research:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential use in developing new anesthetic agents.

    Industry: Utilized in the production of high-purity chemicals for research and development purposes.

Mechanism of Action

The mechanism of action of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves its interaction with molecular targets such as ion channels and enzymes. The compound exerts its effects by:

    Binding to Ion Channels: Modulating the activity of ion channels, leading to changes in cellular excitability.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ropivacaine: The parent compound, used as a local anesthetic.

    Bupivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

    Lidocaine: A widely used local anesthetic with a different chemical structure.

Uniqueness

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is unique due to its specific modifications, which enhance its stability and interaction with molecular targets. These modifications make it a valuable tool in research applications, particularly in studies involving proteomics and enzyme interactions.

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUDIDCCGVOCOU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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